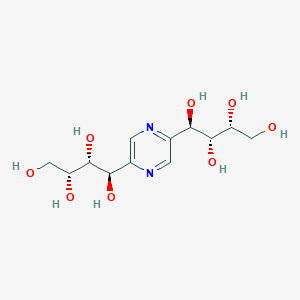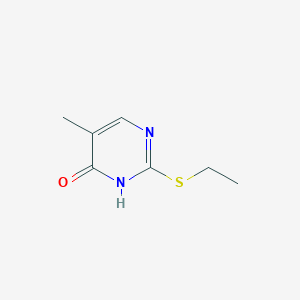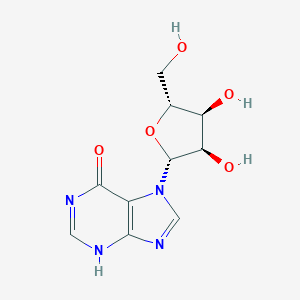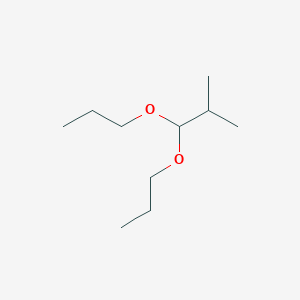
2-Methyl-1,1-dipropoxypropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,1-dipropoxypropane is a chemical compound that belongs to the class of organic compounds known as ethers. It is also known as tert-butyl vinyl ether, and its chemical formula is C9H18O2. This compound is widely used in scientific research due to its unique properties and applications.
Aplicaciones Científicas De Investigación
2-Methyl-1,1-dipropoxypropane has numerous scientific research applications due to its unique properties. It is commonly used as a solvent for various organic compounds and is also used as a reagent in organic synthesis. It can be used as a starting material for the synthesis of other organic compounds, such as tert-butyl vinyl sulfide. Furthermore, 2-Methyl-1,1-dipropoxypropane has been used as a fuel additive due to its high octane rating.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,1-dipropoxypropane is not well understood. However, it is believed to act as a Lewis acid and can form complexes with various organic compounds. These complexes can undergo various reactions, such as elimination and substitution reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Methyl-1,1-dipropoxypropane. However, it is known to be a mild irritant to the skin and eyes. It is also flammable and can cause respiratory irritation if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-1,1-dipropoxypropane has several advantages for use in lab experiments. It is a stable compound that can be easily handled and stored. It is also relatively inexpensive and has a high boiling point, making it suitable for high-temperature reactions. However, it has limitations in terms of its solubility and reactivity with certain organic compounds.
Direcciones Futuras
There are several future directions for the use of 2-Methyl-1,1-dipropoxypropane in scientific research. One potential application is in the development of new organic compounds for use in materials science and drug discovery. It can also be used as a solvent for the extraction of natural products from plant and animal sources. Furthermore, 2-Methyl-1,1-dipropoxypropane can be used as a fuel additive to improve the performance of gasoline and diesel engines.
Conclusion:
In conclusion, 2-Methyl-1,1-dipropoxypropane is a versatile compound that has numerous scientific research applications. Its unique properties make it a valuable tool in organic synthesis, materials science, and fuel technology. Further research is needed to fully understand its mechanism of action and potential applications in the future.
Métodos De Síntesis
The synthesis of 2-Methyl-1,1-dipropoxypropane can be achieved through the reaction of tert-butyl alcohol with vinyl acetate in the presence of a strong acid catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of 2-Methyl-1,1-dipropoxypropane as the main product. The reaction is usually carried out at a temperature of around 50-60°C, and the yield of the product is typically high.
Propiedades
Número CAS |
13259-75-1 |
|---|---|
Nombre del producto |
2-Methyl-1,1-dipropoxypropane |
Fórmula molecular |
C10H22O2 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
2-methyl-1,1-dipropoxypropane |
InChI |
InChI=1S/C10H22O2/c1-5-7-11-10(9(3)4)12-8-6-2/h9-10H,5-8H2,1-4H3 |
Clave InChI |
WMVDSJNSXSIYPK-UHFFFAOYSA-N |
SMILES |
CCCOC(C(C)C)OCCC |
SMILES canónico |
CCCOC(C(C)C)OCCC |
Otros números CAS |
13259-75-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



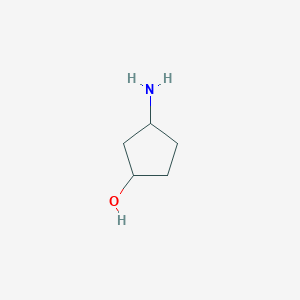
![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)
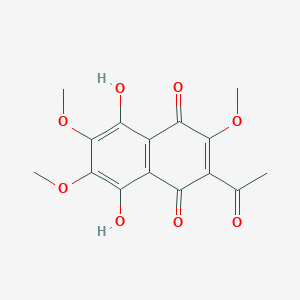
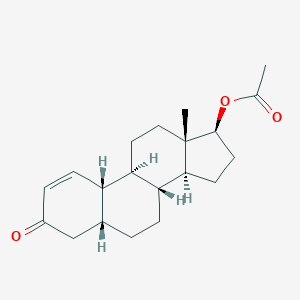
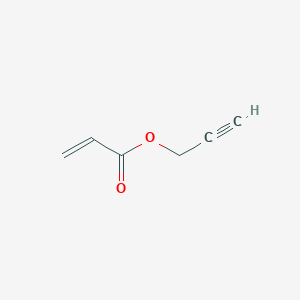
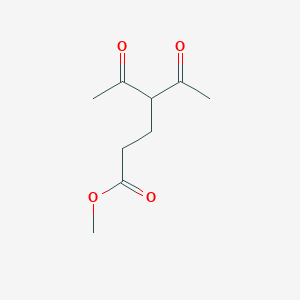
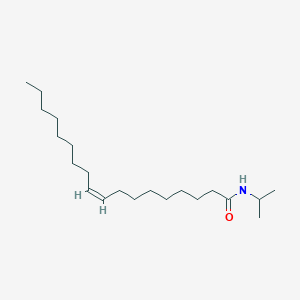
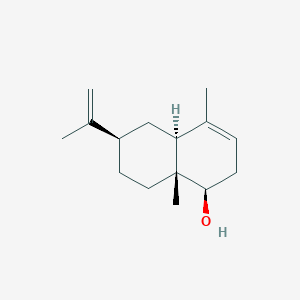
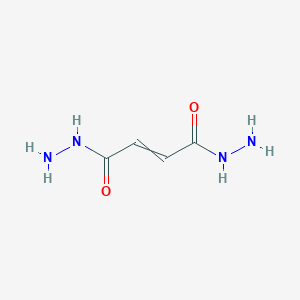
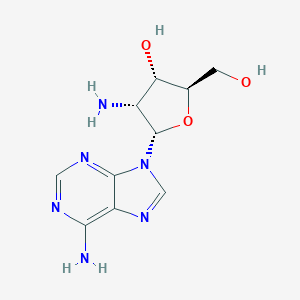
![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)
